propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Overview
Description
Propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamate group, a pyrrolidinone ring, and a sulfamoyl group. It is known for its potential biological activities and is used in scientific research for its diverse properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a suitable sulfonamide derivative.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with isopropyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:
N-[5-(Dipropylsulfamoyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]-3-methylbutanamide: This compound has a similar structure but with a different substituent on the carbamate group.
N-[5-(Dipropylsulfamoyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]-3-ethylbutanamide: Another similar compound with variations in the alkyl chain length.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl N-[5-(dipropylsulfamoyl)-2-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-5-11-22(12-6-2)29(26,27)16-9-10-18(23-13-7-8-19(23)24)17(14-16)21-20(25)28-15(3)4/h9-10,14-15H,5-8,11-13H2,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVVLIYDDCFECI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)NC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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